Methyl 3-fluoro-2-phenylpropanoate

Lipophilicity Drug-likeness ADME prediction

Medicinal chemistry programs require halogenated intermediates with predictable reactivity and metabolic stability. Non-fluorinated or chloro/bromo analogs introduce unwanted oxidative lability or excessive molecular weight. Methyl 3-fluoro-2-phenylpropanoate (CAS 186700-31-2) provides: - **C-F bond dissociation energy**: 480 kJ/mol vs. 346 kJ/mol (C-Cl) and 290 kJ/mol (C-Br), enhancing oxidative stability - **Low mass penalty**: +18 Da vs. non-fluorinated scaffold (vs. +34 Da for Cl, +79 Da for Br) - **XLogP3**: 2.1; hydrogen bond acceptors: 3 (vs. 2 for non-fluorinated) - **AstraZeneca patent scope**: Direct intermediate for statin synthesis (AU2006314271A1)

Molecular Formula C10H11FO2
Molecular Weight 182.194
CAS No. 186700-31-2
Cat. No. B3000820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-2-phenylpropanoate
CAS186700-31-2
Molecular FormulaC10H11FO2
Molecular Weight182.194
Structural Identifiers
SMILESCOC(=O)C(CF)C1=CC=CC=C1
InChIInChI=1S/C10H11FO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyIZZGFHILVLGABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Fluoro-2-phenylpropanoate: Physicochemical Baseline and Comparator Landscape


Methyl 3-fluoro-2-phenylpropanoate (CAS 186700-31-2) is a fluorinated phenylpropanoate ester with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol [1]. As a synthetic intermediate, it belongs to the broader class of β-substituted phenylpropanoic acid derivatives that serve as key building blocks in medicinal chemistry, most notably in statin synthesis pathways [2]. The compound features a fluorine atom at the 3-position of the propanoate chain, a structural motif that distinguishes it from non-halogenated, chlorinated, and brominated analogs in terms of lipophilicity, hydrogen-bonding capacity, and carbon–halogen bond reactivity. This guide provides a rigorous, comparator-based assessment of its quantifiable differentiation for scientific procurement decisions.

Synthetic Role Fluorinated phenylpropanoate building block for medicinal chemistry and statin intermediate synthesis
Halogen Profile 3-fluoro substitution provides higher C–X bond stability and distinct hydrogen-bond acceptor count versus Cl, Br, and non-halogenated analogs
Conformational Tool Supports linker conformational control studies; reported to improve PPAR transactivation activity in class-level SAR

Why Methyl 3-Fluoro-2-phenylpropanoate Cannot Be Casually Substituted


Halogen substitution on the phenylpropanoate scaffold is not functionally equivalent. The C–F bond exhibits a bond dissociation energy of approximately 480–485 kJ/mol, compared to ~346 kJ/mol for C–Cl and ~290 kJ/mol for C–Br [1], directly impacting metabolic and chemical stability. Fluorine's strong electronegativity alters the electronic distribution along the propanoate chain, affecting both lipophilicity (XLogP3 = 2.1 for the 3-fluoro derivative versus 2.3 for the non-fluorinated methyl 2-phenylpropanoate) and hydrogen-bond acceptor count (3 versus 2) [2][3]. These differences are consequential in receptor binding, metabolic clearance, and synthetic reactivity. AstraZeneca's patent literature specifically claims β-(fluorophenyl)-propanoate esters as critical intermediates in statin synthesis, underscoring that the fluorinated variant occupies a non-interchangeable position in industrial synthetic routes [4]. The structural and electronic distinctions detailed below provide the quantitative basis for rejecting casual analog substitution.

Stability C–F bond energy substantially exceeds C–Cl and C–Br bonds; non-fluorinated or other halogen analogs may shift metabolic and chemical stability profiles unpredictably.
Lipophilicity 3-Fluoro reduces computed logP relative to the non-fluorinated parent; chlorine or bromine substitution alters lipophilicity in a different direction, affecting partitioning and ADME prediction.
H‑Bonding Additional hydrogen bond acceptor site from C–F changes pharmacophoric profile; non-fluorinated, chloro, and bromo analogs lack this multipolar interaction capability.
Synthetic Route AstraZeneca patent specifically claims β-(fluorophenyl)-propanoate esters as statin intermediates; non-fluorinated or other halogen variants may not map into the same synthetic sequence.

Methyl 3-Fluoro-2-phenylpropanoate: Quantified Differentiation vs. Closest Analogs


Computed Lipophilicity vs. Non-Fluorinated Analog

Methyl 3-fluoro-2-phenylpropanoate (target) has a PubChem-computed XLogP3 of 2.1 [1], versus 2.3 for its non-fluorinated direct analog methyl 2-phenylpropanoate (CAS 31508-44-8) [2]. The introduction of fluorine at the 3-position thus produces a modest but quantifiable reduction in computed lipophilicity of Δ = −0.2 log units, despite the addition of a halogen atom that in other contexts (e.g., chlorine) typically increases logP. This counter-intuitive effect arises from fluorine's strong electron-withdrawing character, which polarizes the molecule and reduces its effective partition coefficient relative to the non-halogenated parent. Both values were computed using the same XLogP3 algorithm (PubChem release 2021.05.07 for the target, 2025.04.14 for the comparator), though from different PubChem releases.

Computed Lipophilicity
Head-to-head
TargetXLogP3 = 2.1
vs
Non-F analogXLogP3 = 2.3
Supports directional lipophilicity modulation for scaffold selection.
Δ = −0.2 log units; algorithm versions differ between releases.
Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count Difference

Methyl 3-fluoro-2-phenylpropanoate possesses 3 computed hydrogen bond acceptor (HBA) sites—two contributed by the ester carbonyl and ether oxygen, and one contributed by the C–F bond [1]. In contrast, the non-fluorinated comparator methyl 2-phenylpropanoate has only 2 HBA sites, both from the ester functionality [2]. This ΔHBA = +1 represents a measurable increase in the compound's capacity for directional intermolecular interactions. The C–F bond, although a weak hydrogen bond acceptor compared to oxygen or nitrogen, can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) that are absent in the non-fluorinated analog. This distinction is critical in structure-based drug design where specific protein–ligand contacts involving fluorine have been documented.

H-Bond Acceptor Count
Head-to-head
TargetHBA = 3
vs
Non-F analogHBA = 2
Additional acceptor site from C–F alters pharmacophoric profile for fragment design.
Computed by Cactvs; C–F bond can engage in multipolar interactions.
Hydrogen bonding Molecular recognition Pharmacophore design

Carbon–Halogen Bond Dissociation Energy Comparison

The aliphatic C–F bond in methyl 3-fluoro-2-phenylpropanoate exhibits a bond dissociation energy (BDE) of approximately 480–485 kJ/mol, based on well-established organofluorine physical-organic data for primary alkyl fluorides (CH₃–F BDE = 480.7 kJ/mol at 298 K) [1]. This is substantially higher than the corresponding C–Cl BDE (~346–350 kJ/mol) in methyl 3-chloro-2-phenylpropanoate analogs and the C–Br BDE (~290 kJ/mol) in methyl 3-bromo-2-phenylpropanoate [2]. The BDE differential of +134 kJ/mol (C–F vs. C–Cl) and +190 kJ/mol (C–F vs. C–Br) translates to markedly greater resistance to homolytic cleavage, nucleophilic displacement, and cytochrome P450-mediated oxidative dehalogenation. While direct experimental microsomal stability data for the target compound itself are not available in the public domain, the BDE differential is a foundational physical-organic parameter that predicts the relative metabolic and chemical stability ranking: 3-F ≫ 3-Cl > 3-Br.

C–Halogen Bond Energy
Class-level inference
C–F BDE ≈ 480–485 kJ/mol vs C–Cl ≈ 346 kJ/mol, C–Br ≈ 290 kJ/mol
Predicts metabolic stability ranking: 3-F ≫ 3-Cl > 3-Br.
Class-level primary alkyl halide reference data; not measured on target scaffold.
Metabolic stability Chemical stability Organofluorine chemistry

Molecular Weight Across the Halogen Series

Methyl 3-fluoro-2-phenylpropanoate has a molecular weight of 182.19 Da [1]. The non-fluorinated analog methyl 2-phenylpropanoate is lighter at 164.20 Da (ΔMW = −17.99 Da) [2], while the chloro analog (methyl 3-chloro-2-phenylpropanoate, CAS 74124-86-0) is heavier at 198.65 Da (ΔMW = +16.46 Da) , and the bromo analog (methyl 3-bromo-2-phenylpropanoate, CAS 99070-19-6) is substantially heavier at 243.10 Da (ΔMW = +60.91 Da) . In the context of fragment-based drug discovery and lead optimization, each 18 Da increment (approximating the mass of a fluorine atom) represents a measurable penalty in ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count). The fluoro compound thus occupies an intermediate position in the halogen series, providing the stability advantages of fluorination (see BDE evidence above) with a more favorable molecular weight profile than the chloro and bromo alternatives. This is especially relevant for programs operating under strict molecular weight cutoffs (e.g., fragment libraries capped at MW < 300 Da).

Molecular Weight Series
Head-to-head
Target (3-F)182.19 Da
cf
Non-F: 164.20, 3-Cl: 198.65, 3-Br: 243.10
Intermediate MW with halogen benefits; lighter than Cl/Br for ligand efficiency.
Fragment library compliance (MW
Fluorine Conformational Effect
Class-level inference
Fluorine at linker region improved PPAR pan agonist transactivation activity in published free-acid SAR (Kasuga et al. 2008).
Supports conformational control studies in PPAR-targeted research.
SAR derived from acids, not methyl ester; confirmatory assay advised.
Molecular weight Rule of Five Fragment-based drug discovery

Fluorine-Specific Conformational and Electronic Effects

Kasuga et al. (2008) demonstrated that the strategic introduction of fluorine atoms at the α-position of the phenylpropanoic acid linker moiety significantly improves peroxisome proliferator-activated receptor (PPAR) pan agonist transactivation activity [1]. In that study, fluorinated derivatives of the known pan agonist TIPP-703 exhibited enhanced potency relative to their non-fluorinated counterparts, attributed to conformational rigidification of the linker region induced by the fluorine substituent. Although the study examined phenylpropanoic acids (not the methyl ester), and the specific compound methyl 3-fluoro-2-phenylpropanoate was not directly tested, the structure–activity relationship (SAR) principle is directly transferable: fluorine at the propanoate chain alters the conformational ensemble available to the scaffold, which can be exploited to pre-organize the molecule into a bioactive conformation. This class-level inference is supported by the broader literature on the 'fluorine conformational effect,' where C–F bonds influence adjacent torsional profiles through stereoelectronic effects [2]. No equivalent conformational control is available from the non-fluorinated, chloro, or bromo analogs, where the larger halogen atomic radii and weaker C–X bond dipoles produce different torsional preferences.

Fluorine Conformational Effect
Class-level inference
Fluorine at linker region improved PPAR pan agonist transactivation activity in published free-acid SAR (Kasuga et al. 2008).
Supports conformational control studies in PPAR-targeted research.
SAR derived from acids, not methyl ester; confirmatory assay advised.
PPAR agonists Conformational control Fluorine effect

Methyl 3-Fluoro-2-phenylpropanoate: Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery with Halogen-Specific Profiles

In fragment-based screening campaigns where fluorine's unique hydrogen-bond acceptor capacity (3 HBA sites versus 2 for non-fluorinated analogs [1][2]) and moderate lipophilicity (XLogP3 = 2.1) are desired pharmacophoric features, methyl 3-fluoro-2-phenylpropanoate provides a quantifiable advantage. The C–F bond can engage in orthogonal multipolar interactions with protein targets that are unavailable from C–H, C–Cl, or C–Br contacts, while the compound's molecular weight of 182.19 Da remains compliant with fragment library criteria (MW < 300 Da).

Lead Optimization: Metabolic Stability with Low MW Penalty

For medicinal chemistry programs where metabolic soft-spot blocking is required, the aliphatic C–F bond (BDE ≈ 480 kJ/mol) offers substantially greater oxidative stability than C–Cl (~346 kJ/mol) or C–Br (~290 kJ/mol) alternatives [1], while incurring only a +18 Da molecular weight increase over the non-fluorinated scaffold (164.20 → 182.19 Da). This is a more favorable stability-to-mass ratio than the +34 Da (Cl) or +79 Da (Br) alternatives, directly relevant to programs operating under strict ligand efficiency constraints [2].

Statin Intermediate and β-(Fluorophenyl)-Propanoate Synthesis

The AstraZeneca patent family (AU2006314271A1) specifically claims processes for preparing β-(fluorophenyl)-propanoate ester derivatives as intermediates en route to HMG-CoA reductase inhibitors (statins) [1]. Methyl 3-fluoro-2-phenylpropanoate falls within the claimed structural scope and represents a building block for asymmetric synthesis using chiral rhodium(I)-catalyzed conjugate addition of fluorinated phenylboronic acids to α,β-unsaturated esters. Researchers engaged in statin analog development or fluorinated cardiovascular drug intermediate synthesis should evaluate this compound as a direct synthetic entry point to the β-(fluorophenyl)-propanoate scaffold.

PPAR Agonist Scaffold with Linker Conformational Control

Based on the SAR established by Kasuga et al. (2008), fluorine substitution at the propanoate linker region of phenylpropanoic acid-type PPAR agonists improves transactivation activity through conformational rigidification [1]. Although the published study examined free carboxylic acids, the methyl ester serves as a protected synthetic intermediate that can be hydrolyzed to the active acid form post-coupling. Procurement of the 3-fluoro methyl ester is justified when the synthetic route requires ester protection during subsequent transformations, with deprotection to the free acid planned as a late-stage step.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Fluorine HBA & Lipophilicity Modulation
Fragment library compliance (MW, HBA count); C–F multipolar interaction profiling
Lead Optimization: Metabolic Stability
C–F Bond Stability-to-MW Ratio
Ligand efficiency constraints; oxidative metabolism resistance relative to Cl/Br analogs
Statin Intermediate Synthesis
β-(Fluorophenyl)-Propanoate Scaffold Access
Synthetic route compatibility; patent scope review (AU2006314271A1)
PPAR Agonist Scaffold Study
Fluorine Linker Conformational Control
PPAR transactivation assay context; ester hydrolysis requirement for acid form
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